molecular formula C20H19N3O7 B341758 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE

2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341758
M. Wt: 413.4 g/mol
InChI Key: OTVQVNOZHAMDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, an oxoethyl group, and an acetylamino-phenylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through a series of oxidation reactions. The acetylamino-phenylamino group is then introduced via amide formation reactions, often using acetyl chloride and aniline derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The acetylamino-phenylamino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 4-{[4-(methylamino)phenyl]amino}-4-oxobutanoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxopentanoate

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and acetylamino-phenylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19N3O7

Molecular Weight

413.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-acetamidoanilino)-4-oxobutanoate

InChI

InChI=1S/C20H19N3O7/c1-13(24)21-15-5-7-16(8-6-15)22-19(26)9-10-20(27)30-12-18(25)14-3-2-4-17(11-14)23(28)29/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,26)

InChI Key

OTVQVNOZHAMDTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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